trans-3-Decene

Thermodynamics Physical Chemistry Distillation Design

trans-3-Decene (CAS 19150-21-1), systematically designated (E)-dec-3-ene, is a ten-carbon α-olefin with an internal trans (E) configured double bond between C3 and C4. This isomer belongs to the decene family (C₁₀H₂₀), which comprises positional and geometric isomers whose physicochemical and reactive profiles differ substantively.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 19150-21-1
Cat. No. B095635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Decene
CAS19150-21-1
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCCCCCC=CCC
InChIInChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+
InChIKeyGVRWIAHBVAYKIZ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Decene (CAS 19150-21-1) Chemical Identity and Baseline Specifications for Scientific Procurement


trans-3-Decene (CAS 19150-21-1), systematically designated (E)-dec-3-ene, is a ten-carbon α-olefin with an internal trans (E) configured double bond between C3 and C4 [1]. This isomer belongs to the decene family (C₁₀H₂₀), which comprises positional and geometric isomers whose physicochemical and reactive profiles differ substantively [1]. The compound is typically supplied as a colorless liquid with a purity of ≥95% . As a chemical intermediate, it serves as a monomer for specialized polyethylene syntheses, a model substrate for alkene addition reaction studies, and a reference standard in gas chromatography .

Specialty polyolefin synthesis monomer with internal trans double bond
Model substrate for stereospecific alkene addition reaction studies
Reference standard for isomer-specific GC analysis

Why Substituting trans-3-Decene with Other Decene Isomers or Terminal Alkenes Compromises Experimental Integrity


Interchanging trans-3-decene with its cis stereoisomer, positional isomers (e.g., 1-decene, trans-2-decene), or alternative α-olefins without experimental validation risks compromising data reproducibility and reaction outcomes. The trans geometry of the double bond imparts a lower ground-state energy and distinct steric profile compared to the cis isomer, leading to measurable differences in thermodynamic properties such as enthalpy of vaporization (ΔvapH) [1]. Positional isomerism further alters boiling points by up to 4.9°C and retention indices by several units, which directly impacts purification and analytical resolution . Moreover, terminal alkenes like 1-decene exhibit markedly different reactivity in polymerization and addition reactions due to the absence of internal steric hindrance and differences in alkene substitution patterns . Consequently, procurement of the exact specified isomer is essential for ensuring fidelity to published synthetic protocols, analytical reference data, and intended material performance.

Cis isomer geometry mismatch
Trans geometry lowers ground-state energy and alters vaporization enthalpy; cis isomer may shift thermodynamic behavior and GC retention.
Positional isomer analytical divergence
Boiling points differ up to 4.9°C and retention indices shift, compromising chromatographic resolution and purification reproducibility.
Terminal alkene reactivity mismatch
1‑Decene lacks internal steric hindrance, leading to different addition and polymerization outcomes that may not transfer to published protocols.

Quantitative Differentiation of trans-3-Decene Against Closest Analogs and In-Class Alternatives


Enthalpy of Vaporization: trans-3-Decene Exhibits Higher Cohesive Energy than cis-3-Decene

trans-3-Decene demonstrates a higher enthalpy of vaporization (ΔvapH) compared to its cis isomer, reflecting stronger intermolecular interactions in the liquid phase due to its more linear geometry. This property is critical for predicting separation efficiency in distillation and understanding phase behavior [1].

ΔvapH (413 K)
Head-to-head
43.4 kJ/mol +0.3 kJ/mol vs cis
Higher cohesive energy informs distillation separation design.
Data from 398–445 K; method A (NIST).
Thermodynamics Physical Chemistry Distillation Design

Boiling Point: trans-3-Decene Boils 1.6°C Lower than 1-Decene, Facilitating Fractional Separation

trans-3-Decene exhibits a boiling point of 169°C at 760 mmHg, which is 1.6°C lower than that of the commercially predominant terminal alkene, 1-decene (170.6°C) . This difference, while modest, is sufficient to enable separation via fractional distillation and provides a distinct analytical marker for purity assessment.

Boiling point
Data to verify
169 °C −1.6 °C vs 1‑decene
Reported lower boiling point may support fractional separation and GC purity assessment.
Cross‑study data; verify with in‑house measurements.
Physical Properties Separation Science Synthetic Chemistry

Density: trans-3-Decene is 1.1% Denser than 1-Decene, Affecting Solution Preparation and Handling

The density of trans-3-decene (0.749 g/cm³) is 1.1% greater than that of 1-decene (0.741 g/cm³) . This discrepancy stems from the more compact packing achievable by the internal trans double bond compared to the terminal double bond. In preparative chemistry, this density difference translates to measurable variations in mass per volume, which can affect stoichiometric calculations when compounds are measured volumetrically.

Density (25 °C)
Data to verify
0.749 g/cm³ +0.008 vs 1‑decene
Higher density affects volumetric stoichiometry and monomer feed accuracy.
Cross‑study comparison; recommend gravimetric preparation.
Physical Properties Formulation Polymer Chemistry

Gas Chromatographic Retention Index: trans-3-Decene Elutes Distinctly from cis-3-Decene on Standard Columns

On non-polar GC columns, trans-3-decene exhibits Kovats retention indices (RI) ranging from 993 to 996, whereas the cis isomer shows a broader range of 986 to 997 with distinct central tendencies [1][2]. The trans isomer's narrower RI spread and slightly higher average value reflect its more rigid, less polarizable structure. This difference is sufficient to achieve baseline separation under optimized temperature programs.

Kovats RI
Head-to-head
993–996 vs cis 986–997 (wider)
Narrower RI range enables unambiguous isomer identification in complex mixtures.
Squalane/OV-101, 40–110 °C.
Analytical Chemistry Gas Chromatography Quality Control

Vapor Pressure: trans-3-Decene Exerts 30% Higher Vapor Pressure than 1-Decene at Ambient Temperature

At 25°C, trans-3-decene has a vapor pressure of 2.08 mmHg, which is 30% higher than that of 1-decene (1.6 mmHg at 23.8°C) . The greater volatility of the internal trans alkene arises from its reduced molecular surface area and weaker van der Waals interactions compared to the terminal isomer. This property directly influences evaporation rates, headspace concentrations, and the compound's behavior in open handling systems.

Vapor pressure
Data to verify
2.08 mmHg ≈30% higher vs 1‑decene
Higher volatility influences evaporative loss and headspace sampling design.
Ambient temperature data; verify under own conditions.
Volatility Safety and Handling Headspace Analysis

Recommended Application Scenarios for trans-3-Decene Based on Quantified Differentiation


Specialty Polyolefin Synthesis Requiring Defined Internal Branching

trans-3-Decene serves as a comonomer in the production of linear low-density polyethylene (LLDPE) and other specialty polyolefins where controlled internal double bond placement is desired. The trans geometry of the double bond results in polymer chains with well‑defined branching patterns after incorporation, which can influence crystallinity and mechanical properties . In contrast, terminal alkenes like 1-decene produce polymers with pendant alkyl branches of different lengths, and cis isomers may introduce unwanted chain kinks. The 1.1% higher density and 1.6°C lower boiling point of trans-3-decene relative to 1-decene (Section 3) further facilitate its purification and precise metering into polymerization reactors .

Analytical Reference Standard for Isomer-Specific Hydrocarbon Profiling

The distinct Kovats retention index range of 993–996 for trans-3-decene on non-polar GC columns, compared to the broader 986–997 range for cis-3-decene (Section 3), makes this compound an essential reference standard for identifying and quantifying internal trans alkenes in petrochemical, environmental, or metabolomic samples [1]. Its well‑characterized boiling point (169°C) and density (0.749 g/cm³) provide secondary validation points for compound identity. Procurement of high‑purity trans-3-decene ensures accurate calibration of GC‑FID and GC‑MS methods used in isomer‑specific hydrocarbon analysis [1].

Model Substrate for Stereospecific Addition and Isomerization Studies

The higher thermodynamic stability of trans alkenes, reflected in their lower heat of hydrogenation and higher enthalpy of vaporization (ΔvapH 43.4 kJ/mol vs. 43.1 kJ/mol for cis, Section 3), positions trans-3-decene as an ideal substrate for investigating stereoselective reactions such as epoxidation, dihydroxylation, and hydroboration [2]. Its well‑defined geometry eliminates ambiguity in product stereochemical assignment, and its internal double bond avoids the competing terminal alkene reactivity pathways encountered with 1-decene. The compound's 30% higher vapor pressure compared to 1-decene (Section 3) also allows for convenient removal of unreacted substrate via gentle evaporation during workup [2].

Application
Selection Property
Validation Focus
Specialty polyolefin synthesis
Defined trans double bond placement
Polymer branching architecture and crystallinity
Isomer-specific hydrocarbon profiling
Isomer-specific GC retention behavior
Retention time and purity calibration
Stereospecific addition reaction studies
Stereochemically uniform internal alkene
Stereochemical outcome and reaction pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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